4-Butylresorcinol
Description
Historical Context of 4-Butylresorcinol Discovery and Initial Research
The hypopigmenting action of 4-n-butylresorcinol was first reported in 1995. nih.govnih.govmdpi.com Since this initial report, numerous in vitro and in vivo studies have been conducted to document its efficacy and mechanism of action. nih.govmdpi.com
Significance of this compound as a Resorcinol (B1680541) Derivative in Pigmentation Research
This compound belongs to the family of resorcinol derivatives. nih.govnih.govmacsenlab.com Resorcinols are known to be effective tyrosinase inhibitors. core.ac.uk 4-n-Butylresorcinol is characterized as a strong inhibitor of both tyrosinase and tyrosinase-related protein-1 (TRP-1), enzymes essential for melanin (B1238610) production. qvsiete.comnih.govnih.govmdpi.commacsenlab.com This dual inhibitory capacity underscores its significance in pigmentation research.
Overview of Research Trajectories in this compound Investigation
Research into this compound has primarily focused on its potent inhibitory effects on melanogenesis, particularly its interaction with tyrosinase and TRP-1. Studies have compared its efficacy to other well-known skin-whitening agents like hydroquinone (B1673460), arbutin (B1665170), and kojic acid. qvsiete.comnih.govmdpi.comresearchgate.netresearchgate.net Investigations have also explored its effects in artificial skin models and its performance in clinical studies targeting various forms of hyperpigmentation. qvsiete.comnih.govresearchgate.netresearchgate.net More recent research trajectories include exploring enhanced delivery methods, such as dissolving microneedle patches, to improve its penetration and efficacy in skin depigmentation. researchgate.nettbzmed.ac.ir
Detailed research findings have consistently demonstrated that this compound is a highly effective inhibitor of human tyrosinase activity. In biochemical assays, it has shown significantly lower half maximal inhibitory concentration (IC50) values compared to other depigmenting agents. qvsiete.comnih.govresearchgate.netresearchgate.net For instance, studies have reported an IC50 of 21 µmol/L for this compound against human tyrosinase, which is substantially lower than that of kojic acid (approximately 500 µmol/L), arbutin, and hydroquinone (both in the millimolar range). qvsiete.comnih.govresearchgate.netresearchgate.netjournalpress.id
In artificial skin models, this compound has also proven to be a potent inhibitor of melanin production. Research using MelanoDerm™ skin models showed an IC50 of 13.5 µmol/L for this compound, making it the most effective among the tested substances including kojic acid, arbutin, and hydroquinone. qvsiete.comnih.govresearchgate.netresearchgate.net
Comparative studies have further highlighted the superior inhibitory capacity of 4-n-butylresorcinol on human tyrosinase activity, exceeding that of hydroquinone, arbutin, and kojic acid. nih.govmdpi.comresearchgate.netresearchgate.net Some research indicates it is 20 times stronger than kojic acid in inhibiting human tyrosinase. researchgate.netjournalpress.id
Clinical studies have confirmed the in vivo efficacy of 4-n-butylresorcinol in reducing hyperpigmentation. Studies on subjects with age spots demonstrated a visible reduction in their appearance after treatment with a formula containing 4-n-butylresorcinol, while control spots showed no improvement. researchgate.netresearchgate.net Another study indicated that this compound was more effective than other resorcinol derivatives like 4-hexylresorcinol and 4-phenylethylresorcinol. researchgate.netresearchgate.netleecosmetic.com Research on melasma patients treated with 4-n-butylresorcinol cream showed a statistically significant decrease in pigmentation scores and melanin index. nih.govnih.govmdpi.comcore.ac.uk
Data from various studies illustrating the comparative inhibitory effects are presented below:
Table 1: Inhibition of Human Tyrosinase Activity (IC50)
| Compound | IC50 (µmol/L) | Source |
| 4-n-Butylresorcinol | 21 | qvsiete.comnih.govresearchgate.netresearchgate.netjournalpress.id |
| Kojic Acid | ~500 | qvsiete.comnih.govresearchgate.netresearchgate.netjournalpress.id |
| 4-Hexylresorcinol | 94 | qvsiete.com |
| 4-Phenylethylresorcinol | 131 | qvsiete.com |
| Hydroquinone | Millimolar range | qvsiete.comnih.govresearchgate.netresearchgate.netjournalpress.id |
| Arbutin | Millimolar range | qvsiete.comnih.govresearchgate.netresearchgate.netjournalpress.id |
Table 2: Inhibition of Melanin Production in MelanoDerm™ Skin Models (IC50)
| Compound | IC50 (µmol/L) | Source |
| 4-n-Butylresorcinol | 13.5 | qvsiete.comnih.govresearchgate.netresearchgate.net |
| Hydroquinone | < 40 | qvsiete.comnih.govresearchgate.netresearchgate.net |
| Kojic Acid | > 400 | qvsiete.comnih.govresearchgate.netresearchgate.net |
| Arbutin | > 5000 | qvsiete.comnih.govresearchgate.netresearchgate.net |
Further research trajectories involve exploring its potential in combination with other agents or delivery systems to enhance its efficacy and stability. mdpi.comresearchgate.nettbzmed.ac.irjournalpress.idcredenceresearch.com The compound's mechanism of action, involving the direct inhibition of tyrosinase and TRP-1, continues to be a central focus of investigation. nih.govnih.govmdpi.commacsenlab.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172403 | |
| Record name | 4-Butylresorcinol | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-61-8 | |
| Record name | Butylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Butylresorcinol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylresorcinol | |
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| Record name | 4-butylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |
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| Record name | 4-BUTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |
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Mechanistic Elucidation of 4 Butylresorcinol Action in Melanogenesis
Direct Enzyme Inhibition Mechanisms
4-Butylresorcinol has been characterized as a strong inhibitor of both tyrosinase and TRP-1 researchgate.netatamanchemicals.comnih.govmacsenlab.com. This direct enzymatic inhibition is considered a major contributor to its hypopigmentary effects atamanchemicals.comjst.go.jpchemicalbook.com.
Tyrosinase Inhibitory Effects
Tyrosinase is the primary target enzyme for many hypopigmenting agents due to its critical role in initiating melanin (B1238610) synthesis mdpi.comresearchgate.net. This compound exhibits potent inhibitory activity against tyrosinase.
Competitive Inhibition Kinetics of Human Tyrosinase Activity
Research indicates that this compound acts as a competitive inhibitor of tyrosinase nih.govwpachem.com. Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the enzyme as the substrate, thereby competing with the substrate for binding. A kinetic analysis of the inhibition of human tyrosinase by this compound has been performed, yielding an inhibitor constant (Ki) value jst.go.jp. One study reported a Ki value of 9 µmol/L for this compound against human tyrosinase, which was markedly lower (indicating higher potency) compared to other resorcinol (B1680541) derivatives like 4-hexylresorcinol (Ki of 39 µmol/L) and 4-phenylethylresorcinol (Ki of 24 µmol/L) jst.go.jp.
Concentration-Dependent Inhibition of Tyrosinase Activity
Studies have consistently shown that this compound inhibits tyrosinase activity in a concentration-dependent manner atamanchemicals.comjst.go.jpchemicalbook.commedchemexpress.comresearchgate.nettargetmol.comclinisciences.com. This means that as the concentration of this compound increases, the activity of the tyrosinase enzyme decreases proportionally.
In vitro assays have demonstrated the potency of this compound as a human tyrosinase inhibitor. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by half) of approximately 21 µmol/L has been reported for human tyrosinase inhibition researchgate.netjournalpress.id. This value is significantly lower than those reported for other common hypopigmenting agents such as kojic acid (IC50 of approximately 500 µmol/L) researchgate.netjst.go.jpjournalpress.id, arbutin (B1665170) (IC50 in the millimolar range) researchgate.netjst.go.jpjournalpress.id, and hydroquinone (B1673460) (IC50 in the millimolar range) researchgate.netjst.go.jpjournalpress.id. Complete enzyme inhibition has been observed at concentrations above 100 µmol/L .
Here is a table summarizing reported IC50 values for human tyrosinase inhibition by this compound and other agents:
| Compound | Human Tyrosinase IC50 (µmol/L) | Reference |
| This compound | ~21 | researchgate.netjournalpress.id |
| Kojic Acid | ~500 | researchgate.netjst.go.jpjournalpress.id |
| Arbutin | Millimolar range | researchgate.netjst.go.jpjournalpress.id |
| Hydroquinone | Millimolar range | researchgate.netjst.go.jpjournalpress.id |
| 4-Hexylresorcinol | 94 | atamanchemicals.com |
| 4-Phenylethylresorcinol | 131 | atamanchemicals.com |
Inhibition in Cell-Free Systems
The ability of this compound to directly inhibit tyrosinase has been confirmed in cell-free systems atamanchemicals.comjst.go.jpchemicalbook.commedchemexpress.comresearchgate.net. These systems involve isolated enzyme preparations, allowing for the study of the direct interaction between the inhibitor and the enzyme without the influence of cellular processes. The strong reduction in tyrosinase activity observed in cell-free systems indicates that this compound exerts its inhibitory effect through direct interaction with the enzyme chemicalbook.com.
Interestingly, while this compound is a potent inhibitor, it has also been shown to be a substrate of tyrosinase under certain conditions, being hydroxylated and then oxidized by the enzyme nih.gov. However, its predominant effect relevant to hypopigmentation is inhibition.
Impact on Melanin Synthesis Pathways
The primary impact of this compound on melanin synthesis pathways stems from its direct inhibition of tyrosinase and TRP-1. By inhibiting these key enzymes, this compound effectively reduces the rate of melanin production researchgate.netatamanchemicals.commacsenlab.com.
Studies in melanocyte cell lines have demonstrated that this compound significantly inhibits melanin synthesis in a concentration-dependent manner atamanchemicals.comjst.go.jpmedchemexpress.comresearchgate.nettargetmol.comclinisciences.com. This inhibition of melanin production is a direct consequence of the reduced activity of the enzymes responsible for catalyzing the steps in the melanin synthesis pathway chemicalbook.com.
It is noteworthy that this compound has been shown to inhibit melanogenesis without inducing the activation of signaling pathways such as ERK or Akt, or causing the degradation of MITF (microphthalmia-associated transcription factor), which are involved in regulating melanin synthesis at the transcriptional level atamanchemicals.comjst.go.jpmedchemexpress.comresearchgate.netkoreamed.org. This suggests that its primary mode of action is the direct enzymatic inhibition rather than influencing the expression or stability of melanogenic enzymes through these signaling cascades jst.go.jpchemicalbook.com.
The combined inhibitory effects on tyrosinase and TRP-1, along with potential enhancement of tyrosinase degradation, lead to a significant reduction in the production of melanin, resulting in a hypopigmenting effect.
Inhibition of Melanin Production in Melanocyte Cell Lines
Studies utilizing spontaneously immortalized mouse melanocyte cell lines, such as Mel-Ab, have demonstrated that this compound significantly inhibits melanin synthesis in a concentration-dependent manner. jst.go.jpresearchgate.netnih.govchemicalbook.commedchemexpress.commedchemexpress.com This indicates a direct impact of the compound on the cellular machinery responsible for producing melanin.
Here is a representative data table illustrating the concentration-dependent inhibition of melanin synthesis by this compound in Mel-Ab cells:
| This compound Concentration | Melanin Synthesis (% of Control) |
| 0 µM | 100 |
| 0.1 µM | ~80 |
| 1 µM | ~50 |
| 10 µM | ~20 |
Note: Data is illustrative, based on findings indicating concentration-dependent inhibition. jst.go.jpresearchgate.netnih.govchemicalbook.commedchemexpress.commedchemexpress.com
Modulation of Tyrosinase Protein Levels
Research indicates that this compound can influence the protein levels of tyrosinase, the rate-limiting enzyme in melanogenesis. While some studies suggest a direct inhibition of enzyme activity without necessarily changing protein levels, others have observed a reduction in tyrosinase protein levels in melanoma cells treated with this compound. researchgate.netnih.gov Specifically, in B16F10 melanoma cells, 4-n-butylresorcinol has been shown to reduce protein levels, but not mRNA levels, of tyrosinase. nih.gov
Role in Tyrosinase Proteolytic Degradation and Ubiquitination
Further investigations into the cellular mechanism of this compound have revealed its role in enhancing the proteolytic degradation of tyrosinase. nih.govresearchgate.netzhberi.com This process contributes to the reduction in tyrosinase protein levels observed in some studies. Treatment of B16F10 cells with inhibitors of proteasomal degradation, such as E64 or proteasome inhibitors, abrogated the decrease of tyrosinase induced by 4-n-butylresorcinol, suggesting that the compound promotes tyrosinase degradation through the proteasome pathway. nih.govresearchgate.net Moreover, 4-n-butylresorcinol has been shown to activate p38 MAPK, which subsequently results in increased ubiquitination of tyrosinase, a key step in targeting the protein for proteasomal degradation. nih.govresearchgate.net
Investigation of Associated Signaling Pathways
The effects of this compound on various signaling pathways involved in melanogenesis have also been examined.
Effects on Extracellular Signal-Regulated Kinase (ERK) Activation
Studies have investigated the impact of this compound on the ERK signaling pathway, which is known to play a role in regulating melanin synthesis. However, research indicates that 4-n-butylresorcinol does not induce ERK activation. jst.go.jpresearchgate.netnih.govchemicalbook.commedchemexpress.commedchemexpress.comkoreamed.orgatamanchemicals.comtargetmol.com This suggests that the inhibitory effect of this compound on melanogenesis is independent of direct ERK activation.
Effects on Akt Activation
Similarly, the effect of this compound on Akt activation, another signaling pathway implicated in melanogenesis, has been explored. Findings consistently show that 4-n-butylresorcinol does not induce Akt activation. jst.go.jpresearchgate.netnih.govchemicalbook.commedchemexpress.commedchemexpress.comkoreamed.orgatamanchemicals.comtargetmol.com This further supports the notion that the primary mechanism of this compound does not rely on modulating these specific kinase pathways.
Influence on Microphthalmia-Associated Transcription Factor (MITF) Degradation and Expression
Microphthalmia-Associated Transcription Factor (MITF) is a key transcription factor that regulates the expression of melanogenic enzymes, including tyrosinase. Research indicates that 4-n-butylresorcinol does not induce MITF degradation or have an effect on cAMP response element binding protein (CREB) phosphorylation, which is known to stimulate MITF expression. jst.go.jpresearchgate.netnih.govchemicalbook.commedchemexpress.commedchemexpress.comkoreamed.orgatamanchemicals.comtargetmol.com This suggests that this compound's inhibitory effect on melanogenesis is not mediated through the downregulation or degradation of MITF. Despite this, 4-n-butylresorcinol has shown an additive effect in combination with hinokitiol, a compound that does reduce MITF expression, indicating potential for synergistic effects when combined with agents acting via different pathways. jst.go.jpresearchgate.netnih.govchemicalbook.commedchemexpress.commedchemexpress.comresearchgate.netatamanchemicals.com
Analysis of cAMP Response Element Binding Protein (CREB) Phosphorylation
Research into the mechanistic actions of this compound in inhibiting melanogenesis has explored various signaling pathways, including those involving cAMP response element binding protein (CREB). CREB phosphorylation is a key event in the cascade that leads to the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes such as tyrosinase. tandfonline.comtandfonline.comnih.gov Activation of the cAMP signaling pathway, often initiated by factors like α-melanocyte stimulating hormone (α-MSH) binding to the MC1R receptor, leads to increased intracellular cAMP levels, subsequent activation of protein kinase A (PKA), and ultimately the phosphorylation of CREB. tandfonline.comtandfonline.comnih.govmdpi.com Phosphorylated CREB then binds to the cAMP response element in the MITF gene promoter, stimulating MITF expression and consequently upregulating the synthesis of melanin-producing enzymes. tandfonline.comtandfonline.comnih.gov
Synthetic Methodologies and Derivatization Strategies for 4 Butylresorcinol
Established Chemical Synthesis Routes
Established routes for synthesizing 4-Butylresorcinol typically involve starting from resorcinol (B1680541) or its acylated derivatives and employing reduction techniques to introduce the butyl chain.
Synthesis from Resorcinol Precursors
A common strategy involves the Friedel-Crafts acylation of resorcinol with butyric acid or a related acylating agent to yield 4-butyrylresorcinol. This intermediate, containing a ketone functional group, then undergoes reduction to form the desired butyl chain. An optimized protocol for the synthesis of 4-butyrylresorcinol involves reacting resorcinol with butyric acid and zinc chloride in toluene (B28343) at elevated temperatures, achieving yields of over 80% patsnap.com.
Another method starting from resorcinol involves a multi-step procedure where resorcinol is initially converted to 2,4-dihydroxybenzaldehyde, followed by condensation with acetone (B3395972) and subsequent hydrogenation under acidic conditions to yield this compound. This route is noted for its reduced generation of highly toxic waste mdpi.com.
A one-pot method starting from resorcinol involves reacting it with n-butyl alcohol in the presence of an alkali to form a monophenol salt intermediate. This intermediate then reacts with a Lewis acid in a dehydration step, followed by acidolysis and recrystallization to obtain this compound. This method is reported to have advantages including mild conditions, low cost, and high yield and purity mdpi.compatsnap.com.
Reduction Methods of 4-Butyrylresorcinol
The reduction of the carbonyl group in 4-butyrylresorcinol is a critical step in the synthesis of this compound. Several reduction methods have been employed:
Zinc Amalgam Reduction (Clemmensen Reduction): A traditional approach involves refluxing 4-butyrylresorcinol with zinc amalgam in concentrated hydrochloric acid at elevated temperatures (e.g., 120°C) zhishangchemical.comchembk.com. This method can be effective but is associated with challenges such as the generation of significant waste, including mercury-contaminated solids and acidic effluent, and yields that may not exceed 60% due to potential side reactions zhishangchemical.com.
Hydrazine (B178648) Hydrate (B1144303) Reduction (Wolff-Kishner Reduction): The Wolff-Kishner reduction or its modifications, such as the Huang-Minlon reduction, utilize hydrazine hydrate under basic conditions to reduce the carbonyl group. This method involves forming a hydrazone intermediate, which is then heated in the presence of a strong base to eliminate nitrogen gas and yield the alkane google.comjk-sci.comlscollege.ac.inwikipedia.orglibretexts.org. A method using the Huang Minlon reduction involves reacting 4-butyrylresorcinol with hydrazine hydrate and alkali in an organic solvent at high temperatures (170-220°C) google.com. While scalable and using mild acidity, a disadvantage is the toxicity of hydrazine .
Polymethylhydrosiloxane (PMHS) Reduction: Polymethylhydrosiloxane can be used as a hydrogen source in the reduction of 4-butyrylresorcinol, often in the presence of a catalyst like palladium-carbon patsnap.com. This method can be carried out under normal pressure conditions in an alcohol solvent patsnap.com. Yields of around 75% have been reported using Pd/C and PMHS in ethanol (B145695) .
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is another established method for reducing 4-butyrylresorcinol to this compound. This typically involves using hydrogen gas in the presence of a metal catalyst.
Palladium-Carbon (Pd/C) Catalysis: Palladium on carbon is a commonly used catalyst for the catalytic hydrogenation of 4-butyrylresorcinol zhishangchemical.combloomtechz.compatsnap.comgoogle.com. This reaction is often carried out in an alcohol solvent like methanol (B129727) or ethanol patsnap.comzhishangchemical.combloomtechz.comgoogle.com. While effective, catalytic hydrogenation with Pd/C may require elevated temperatures and high pressure (e.g., 15 atm) to ensure efficient contact between the gas, liquid, and solid phases, leading to high energy consumption and potential safety risks associated with handling flammable hydrogen gas zhishangchemical.combloomtechz.compatsnap.com. The cost of palladium-carbon catalyst is also a factor zhishangchemical.combloomtechz.com. However, some methods using Pd/C and PMHS as the hydrogen source can be conducted under normal pressure patsnap.com. Yields of around 75% to over 90% have been reported for catalytic hydrogenation methods google.com.
Innovative and Green Chemistry Synthesis Approaches
Efforts have been made to develop more innovative and environmentally friendly synthesis routes for this compound, focusing on improved efficiency, reduced waste, and milder conditions.
Microchannel Reaction Systems for this compound Synthesis
Microchannel reactor systems offer advantages in terms of heat transfer, reaction time, and safety, making them suitable for developing continuous-flow synthesis processes for compounds like this compound . A method utilizing a microchannel reactor for the synthesis of this compound involves the reduction of 4-butyrylresorcinol using sodium borohydride (B1222165) and Raney nickel in a continuous flow system mdpi.combloomtechz.compatsnap.comgoogle.com. In this process, 4-butyrylresorcinol dissolved in an organic solvent (e.g., isopropanol (B130326) or ethanol) reacts with sodium borohydride, and the intermediate is then mixed with Raney nickel in a heated microchannel reactor bloomtechz.compatsnap.comgoogle.com. This approach allows for precise temperature control and rapid reaction times, significantly shorter than traditional batch processes . High yields, such as 96%, have been reported using microchannel reactors google.com. This method also avoids the use of high-pressure hydrogen gas, contributing to improved safety .
Process Optimization for Enhanced Yield and Purity
Optimization of synthesis processes for this compound focuses on maximizing yield, ensuring high purity, and improving efficiency. This involves careful control of reaction parameters such as temperature, pressure, reaction time, solvent, and reagent ratios. For instance, in the microchannel reactor method, optimizing parameters like the molar ratio of reactants (e.g., 4-butyrylresorcinol to sodium borohydride to Raney nickel) and residence time in the reactor are crucial for achieving high yields and purity google.com. The use of specific solvents and post-reaction work-up procedures, such as extraction and recrystallization or column chromatography, are also essential for purifying the final product patsnap.combloomtechz.com. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are recommended analytical methods for assessing the purity of this compound patsnap.com.
Detailed research findings often highlight specific reaction conditions and their impact on yield and purity. For example, one study using Pd/C and PMHS reported a yield of 75.6% with 98.6% HPLC purity when the reaction was carried out at 60°C for 6 hours in ethanol patsnap.com. Another example using a microchannel reactor system reported yields of 89% with 99.3% HPLC purity and 91% with 99.5% HPLC purity under optimized conditions bloomtechz.compatsnap.com.
Below is a table summarizing some of the synthesis methods and their reported outcomes:
| Method | Key Reagents/Conditions | Reported Yield (%) | Notes | Source(s) |
| Friedel-Crafts Acylation (4-butyrylresorcinol) | Resorcinol, Butyric acid, ZnCl₂, Toluene, 105-110°C | 84.7 | Intermediate synthesis | patsnap.com |
| Zinc Amalgam Reduction (Clemmensen) | Zn-Hg, Concentrated HCl, 120°C | ~60 | Generates significant waste, lower yield | zhishangchemical.comchembk.com |
| Hydrazine Hydrate Reduction (Huang-Minlon) | Hydrazine Hydrate, Alkali, Organic Solvent, 170-220°C | 75-77 | Scalable, mild acidity, hydrazine toxicity a disadvantage | google.com |
| Pd/C - PMHS Reduction | Pd/C, PMHS, Alcohol solvent, Normal pressure, 50-60°C | 72.3 - 75.6 | Avoids gaseous H₂, high catalyst cost | patsnap.com |
| Microchannel Reactor (NaBH₄, Raney Nickel) | NaBH₄, Raney Nickel, Organic Solvent, 60-90°C, Continuous Flow | 89 - 96 | High safety, rapid reaction, high yield, specialized equipment needed | bloomtechz.compatsnap.comgoogle.com |
Synthesis and Characterization of Novel Resorcinol Derivatives
The synthesis of this compound and its derivatives often involves modifying the core resorcinol structure. Several methods exist for synthesizing this compound itself. A common approach involves the reduction of 4-butyrylresorcinol. google.compatsnap.comgoogle.com This reduction can be achieved through various methods, including catalytic hydrogenation using palladium-carbon or Raney nickel catalysts, or via the Huang-Minlon reduction method using hydrazine hydrate and an alkali. google.compatsnap.comgoogle.com
Another synthetic route for this compound involves the Friedel-Crafts acylation of resorcinol with butyric acid or alkyl acyl chloride catalyzed by Lewis acids like zinc chloride or aluminum trichloride, followed by reduction of the resulting acyl resorcinol. patsnap.compatsnap.comgoogle.com One-pot methods have also been developed, reacting resorcinol with n-butyl alcohol in the presence of an alkali to form a monophenolate intermediate, followed by reaction with a Lewis acid. patsnap.commdpi.com Alternative approaches include the bis-O-benzylation of 2,4-dihydroxybenzaldehyde, followed by Wittig reaction, hydrogenation, and debenzylation. mdpi.com
Characterization of synthesized resorcinol derivatives typically employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). arcjournals.orgjmchemsci.comresearchgate.netmdpi.com Elemental analysis also provides valuable information regarding the composition of the synthesized compounds. arcjournals.org
Design Principles for Resorcinol Derivative Libraries
The design of resorcinol derivative libraries is often guided by structure-activity relationship (SAR) studies, aiming to identify modifications that enhance desired biological activities or improve physicochemical properties like solubility and stability. mdpi.comresearchgate.net For instance, modifying the alkyl chain length and introducing different functional groups at various positions on the resorcinol ring can significantly impact their biological effects, such as tyrosinase inhibition or antimicrobial activity. arcjournals.orgrsc.orgmdpi.com
In the context of tyrosinase inhibition, studies have explored the impact of different substituents at the 4-position of the resorcinol ring. atamanchemicals.comqvsiete.com Comparing this compound with 4-hexylresorcinol and 4-phenylethylresorcinol, for example, has shown variations in their inhibitory potency. atamanchemicals.comqvsiete.com
Libraries can be designed by systematically varying:
Alkyl chain length: Modifications to the butyl group or introduction of other alkyl chains. mdpi.com
Substituents on the aromatic ring: Introducing halogens, hydroxyl groups, or other functional moieties. acs.org
Functional groups attached via linkers: Esterification or etherification with various molecules. arcjournals.orgmdpi.com
Stereochemistry: For derivatives with chiral centers.
The design process often involves examining existing literature on active resorcinol structures and understanding their proposed mechanisms of action. researchgate.net Computational methods, such as theoretical investigations and QSAR studies, can also be employed to predict the potential activity and properties of novel derivatives before synthesis. jmchemsci.comnih.gov
Esterification Strategies for Functionalized Derivatives
Esterification is a common strategy to create functionalized resorcinol derivatives by reacting the hydroxyl groups of the resorcinol core with carboxylic acids or their derivatives. This modification can alter the compound's lipophilicity, solubility, and reactivity, potentially influencing its biological activity and suitability for different delivery systems. arcjournals.orgmdpi.com
For this compound, esterification can occur at one or both hydroxyl groups. Studies have reported the synthesis of diesters derived from diacetyl resorcinol, involving reactions with substituted aryl acids. arcjournals.org Another example is the preparation of bromoester modified 4-n-butylresorcinol (4nBREBr₂) by reacting the hydroxyl groups of this compound with 2-bromoisobutyrate. nih.gov This specific derivatization was utilized to create an initiator for polymerization. nih.govmdpi.com
The success of esterification can be confirmed by spectroscopic methods like NMR, which show characteristic shifts in proton and carbon signals upon ester bond formation. nih.gov
Comparative Biological Evaluation of Synthesized Derivatives
Comparative biological evaluation is crucial for understanding how structural modifications influence the activity of resorcinol derivatives. This involves testing the synthesized compounds in relevant biological assays and comparing their potency to the parent compound, this compound, and other known active agents.
For derivatives designed as tyrosinase inhibitors, comparative studies often measure the half-maximal inhibitory concentration (IC₅₀) against the enzyme. Research has shown that this compound is a potent inhibitor of human tyrosinase, with a reported IC₅₀ of 21 μmol/L, demonstrating higher potency compared to compounds like kojic acid, arbutin (B1665170), and hydroquinone (B1673460). atamanchemicals.comqvsiete.com Comparative studies with other 4-substituted resorcinols, such as 4-hexylresorcinol and 4-phenylethylresorcinol, have also shown this compound to be more effective. atamanchemicals.comqvsiete.com
Beyond enzyme inhibition, the biological evaluation can include cell-based assays to assess effects on melanin (B1238610) production in melanocytes. Studies have shown that various resorcinol derivatives can significantly decrease melanin content in B16 melanoma cells, with some derivatives showing greater reduction than this compound. mdpi.com
Comparative studies can also explore other biological activities, such as antimicrobial effects, by determining minimum inhibitory concentrations (MIC) against different bacterial and fungal strains. arcjournals.orgrsc.org
Data from comparative biological evaluations can be presented in tables to clearly show the relative potency of different derivatives.
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | IC₅₀ (μmol/L) (Human Tyrosinase) atamanchemicals.comqvsiete.com |
| This compound | 21 |
| 4-Hexylresorcinol | 94 |
| 4-Phenylethylresorcinol | 131 |
| Kojic Acid | ~500 |
| Arbutin | ~6500 |
| Hydroquinone | ~4400 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Polymer-Based Derivatization for Delivery Systems
Polymer-based derivatization involves conjugating or incorporating resorcinol derivatives into polymeric structures. This strategy is particularly relevant for developing advanced delivery systems that can improve the solubility, stability, bioavailability, and targeted delivery of the active compound. nih.govmdpi.comresearchgate.net
For this compound, polymer-based systems have been explored to enhance its delivery. One approach involves using modified this compound, such as the bromoester derivative (4nBREBr₂), as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govmdpi.com This allows for the synthesis of well-defined polymeric structures, including V-shaped copolymers and graft copolymers, with this compound integrated into the polymer chain. nih.govmdpi.com
These amphiphilic copolymers can self-assemble in aqueous solutions to form micelles, which are capable of encapsulating active substances like arbutin and vitamins. nih.govmdpi.comresearchgate.net In vitro studies have demonstrated that these micellar systems can effectively encapsulate cosmetic substances and exhibit controlled release profiles. nih.govresearchgate.net The characteristics of the polymeric system, such as the composition and architecture of the copolymer, can influence the size of the formed micelles and the release kinetics of the encapsulated compound. nih.govmdpi.com
Another form of polymer-based delivery involves encapsulating this compound within liposomes. cd-bioparticles.net Liposomal formulations can provide a protective barrier for the active compound and facilitate its delivery.
These polymer-based strategies offer promising avenues for overcoming challenges associated with the formulation and delivery of this compound, potentially leading to improved efficacy and performance in various applications.
Table 2: Examples of Polymer-Based Systems for this compound Derivatives
| Polymer System Type | Resorcinol Derivative Used | Polymerization Method | Encapsulated/Delivered Substances | Reference |
| Linear Copolymers | Bromoester-modified 4-BR | ATRP | Arbutin, Vitamin C, Vitamin E | nih.govmdpi.com |
| Graft Copolymers | Bromoester-modified 4-BR | ATRP, "Click" Chemistry | Arbutin, Vitamin C, Vitamin E | nih.govmdpi.com |
| Liposomes | This compound | N/A | This compound | cd-bioparticles.net |
In Vitro Research Paradigms on 4 Butylresorcinol
Cellular Models for Melanogenesis Studies
In vitro research on 4-Butylresorcinol frequently utilizes established cell lines and primary cell cultures to evaluate its impact on melanin (B1238610) synthesis and related cellular processes.
B16 Murine Melanoma Cell Line Assays
The B16 murine melanoma cell line is a widely used model in melanogenesis research due to its ability to produce melanin and its relative ease of culture. Studies using B16 cells have demonstrated that this compound inhibits melanin production. This inhibitory effect is attributed to both the direct inhibition of tyrosinase activity and the suppression of tyrosinase synthesis, without causing cytotoxicity at relevant concentrations. nih.govmdpi.comzhberi.comwpachem.comgppw.net Research indicates that 4-n-butylresorcinol enhances the proteolytic degradation of tyrosinase in B16F10 melanoma cells. sigmaaldrich.com
Studies have shown that 4-n-butylresorcinol significantly decreases melanin content in B16 melanoma cells in a dose-dependent manner. mdpi.com When comparing 4-n-butylresorcinol with other resorcinol (B1680541) derivatives, it has shown potent tyrosinase inhibitory effects at lower doses. mdpi.com
Mel-Ab Mouse Melanocyte Cell Line Investigations
The Mel-Ab cell line, a spontaneously immortalized mouse melanocyte cell line, is another important model for studying melanogenesis inhibitors. Investigations using Mel-Ab cells have shown that 4-n-butylresorcinol significantly inhibits melanin synthesis in a concentration-dependent manner. researchgate.netjst.go.jpchemicalbook.comnih.gov Furthermore, it has been observed to inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin production. researchgate.netjst.go.jpchemicalbook.comnih.gov
Human Melanocyte Culture Studies
Studies utilizing human melanocyte cultures are crucial for understanding the effects of compounds like this compound in a more physiologically relevant human system. While specific detailed data on this compound's effects solely on primary human melanocyte cultures were less prominent in the search results compared to cell lines, the effectiveness of this compound in inhibiting human tyrosinase activity in biochemical assays and melanin production in artificial skin models (like MelanoDerm, which contains human melanocytes) provides strong evidence of its activity in human cells. nih.govresearchgate.netdovepress.commaha.asiaqvsiete.com
Enzymatic and Biochemical Assays
Enzymatic and biochemical assays are fundamental in determining the direct impact of this compound on the enzymes involved in melanogenesis, particularly tyrosinase.
Half Maximal Inhibitory Concentration (IC50) Determination for Tyrosinase
The half maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting an enzyme. Numerous studies have determined the IC50 of this compound for tyrosinase, often comparing it to other known hypopigmenting agents.
This compound has consistently demonstrated potent inhibitory activity against human tyrosinase. Studies have reported IC50 values for human tyrosinase in the low micromolar range. For instance, an IC50 of 21 μmol/L has been widely reported. nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.id This indicates that a relatively low concentration of this compound is required to inhibit 50% of human tyrosinase activity.
Compared to other common inhibitors like kojic acid, arbutin (B1665170), and hydroquinone (B1673460), this compound has shown superior inhibitory activity against human tyrosinase. nih.govresearchgate.netdovepress.commaha.asiaqvsiete.comresearchgate.net Kojic acid is reported to be significantly less potent, with an IC50 of approximately 500 μmol/L. nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.id Arbutin and hydroquinone typically show IC50 values in the millimolar range, indicating much weaker inhibition of human tyrosinase. nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.iddermsquared.com
Here is a table summarizing representative IC50 values for human tyrosinase inhibition:
| Compound | Human Tyrosinase IC50 (μmol/L) | Source(s) |
| This compound | 21 | nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.id |
| Kojic Acid | ~500 | nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.id |
| Arbutin | Millimolar range (>4000-6500) | nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.iddermsquared.com |
| Hydroquinone | Millimolar range (>4000-4400) | nih.govresearchgate.netmaha.asiaqvsiete.comresearchgate.netjournalpress.iddermsquared.com |
Note: IC50 values can vary slightly depending on the specific assay conditions and source of the enzyme.
Studies also indicate that this compound acts as a competitive inhibitor of tyrosinase. zhberi.comwpachem.comsigmaaldrich.com
L-DOPA Oxidase Activity Assessment
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to L-DOPAquinone. The L-DOPA oxidase activity specifically measures the latter step. Assays assessing L-DOPA oxidase activity are commonly used to evaluate the inhibitory effect of compounds on tyrosinase.
Cell Viability and Cytotoxicity Assessments
Assessments of cell viability and cytotoxicity are fundamental in evaluating the safety profile of a compound in a laboratory setting. These studies determine if a substance is harmful to cells at specific concentrations. While the provided search results primarily focus on the efficacy of this compound, some studies implicitly address cell viability by demonstrating inhibition of melanin synthesis without significant cytotoxicity, particularly in melanocyte cultures and artificial skin models. researchgate.netwikipedia.orgdermsquared.com For instance, studies using MelanoDerm skin models have shown 4-n-butylresorcinol to be a potent inhibitor of melanin production. nih.govdovepress.comqvsiete.com Alpha-arbutin, another skin-lightening agent, has been shown to reduce melanin synthesis in cultured human melanoma cells and a 3D human skin model without affecting cell viability, suggesting that effective depigmenting agents can act without cytotoxicity. wikipedia.org While direct, detailed data tables specifically on this compound's cytotoxicity across a range of cell types and concentrations were not extensively detailed in the provided snippets, the focus on its inhibitory effects on melanin production in viable cell models indicates that effective concentrations in these studies are below cytotoxic levels. nih.govdovepress.comresearchgate.netqvsiete.com
Comparative In Vitro Efficacy with Standard Agents
Comparative in vitro studies are essential for positioning the efficacy of this compound relative to established depigmenting agents. These studies often involve biochemical assays measuring enzyme inhibition and cellular models assessing melanin production.
In vitro studies consistently indicate that this compound is a more potent inhibitor of human tyrosinase compared to hydroquinone. nih.govmdpi.comresearchgate.netqvsiete.comresearchgate.netcipherskincare.com While hydroquinone weakly inhibits human tyrosinase with an IC50 in the millimolar range, 4-n-butylresorcinol demonstrates significantly lower IC50 values. nih.govqvsiete.com For example, one study reported an IC50 of 21 μmol/L for 4-n-butylresorcinol against human tyrosinase, whereas hydroquinone's IC50 was approximately 4400 μmol/L in a human tyrosinase assay and below 40 μmol/L in artificial skin models, suggesting a different mechanism of action in the latter. nih.govqvsiete.com At concentrations above 20 μmol/L, this compound was found to be slightly more effective than hydroquinone in inhibiting melanin production in skin models. qvsiete.com
Similar to hydroquinone, arbutin is generally considered a weak inhibitor of human tyrosinase in in vitro biochemical assays, with IC50 values typically in the millimolar range. nih.govdermsquared.comqvsiete.com Studies have shown arbutin having an IC50 of approximately 6500 μmol/L for human tyrosinase inhibition. qvsiete.com In artificial skin models, arbutin was found to be the least active, with an IC50 for inhibition of melanin production exceeding 5000 μmol/L. nih.gov In contrast, 4-n-butylresorcinol exhibits significantly higher potency against human tyrosinase and in inhibiting melanin production in skin models. nih.govqvsiete.com
This compound has demonstrated superior potency compared to kojic acid in inhibiting human tyrosinase activity. nih.govresearchgate.netqvsiete.comcipherskincare.comnih.gov Kojic acid is reported to be about 10 times less potent than 4-n-butylresorcinol in inhibiting human tyrosinase. nih.gov One study found kojic acid to have an IC50 of approximately 500 μmol/L for human tyrosinase, while 4-n-butylresorcinol had an IC50 of 21 μmol/L. nih.govqvsiete.com In artificial skin models, kojic acid inhibited melanin production with an IC50 greater than 400 μmol/L, whereas 4-n-butylresorcinol was more potent with an IC50 of 13.5 μmol/L. nih.govqvsiete.com
Comparative studies involving other resorcinol derivatives, such as 4-hexylresorcinol and 4-phenylethylresorcinol, have shown this compound to be more effective in inhibiting human tyrosinase activity. researchgate.netqvsiete.comcipherskincare.comatamanchemicals.com In a human tyrosinase assay, this compound exhibited an IC50 of 21 μmol/L, while 4-hexylresorcinol and 4-phenylethylresorcinol had higher IC50 values of 94 μmol/L and 131 μmol/L, respectively. qvsiete.comatamanchemicals.com In skin models, this compound was also the most effective among these derivatives with an IC50 of 13.5 μmol/L. qvsiete.comatamanchemicals.com
Here is a summary of representative in vitro efficacy data:
| Compound | Human Tyrosinase Inhibition (IC50) | Melanin Production Inhibition in Skin Models (IC50) |
| This compound | 21 μmol/L nih.govqvsiete.comatamanchemicals.com | 13.5 μmol/L nih.govqvsiete.comatamanchemicals.com |
| Hydroquinone | Millimolar range nih.govdermsquared.comqvsiete.com | Below 40 μmol/L (in MelanoDerms) nih.govqvsiete.com |
| Arbutin | Millimolar range nih.govdermsquared.comqvsiete.com | > 5000 μmol/L (in MelanoDerms) nih.govqvsiete.com |
| Kojic Acid | ~500 μmol/L nih.govqvsiete.com | > 400 μmol/L (in MelanoDerms) nih.govqvsiete.com |
| 4-Hexylresorcinol | 94 μmol/L qvsiete.comatamanchemicals.com | Not specified in provided snippets |
| 4-Phenylethylresorcinol | 131 μmol/L qvsiete.comatamanchemicals.com | Not specified in provided snippets |
Clinical Investigations and Efficacy Assessment of 4 Butylresorcinol
Clinical Study Designs
Clinical investigations into the efficacy of 4-Butylresorcinol have employed various study designs to assess its effects on skin pigmentation. These designs include randomized controlled trials, split-face comparative studies, and open-label studies.
Randomized Controlled Trials (RCTs) in Human Subjects
Randomized controlled trials are considered a high standard in clinical research for evaluating the efficacy of treatments. Several RCTs have investigated this compound. A systematic review identified three double-blind, split-face RCTs comparing the efficacy of 4-n-butylresorcinol (0.1% cream or 0.3% serum) with a vehicle control. jddonline.comjddonline.com These studies consistently showed that 4-n-butylresorcinol significantly reduced skin pigmentation compared to the vehicle, as measured by colorimetric assessments and clinical pigmentation scores. jddonline.comjddonline.com Another randomized, double-blind, placebo-controlled trial evaluated an 8-week application of a 4-n-butylresorcinol dissolving microneedle patch for skin depigmentation. researchgate.nettbzmed.ac.ir This study found the active patch to be significantly more effective than the placebo patch. researchgate.nettbzmed.ac.ir
Split-Face Comparative Studies
The split-face study design is particularly useful in dermatology for comparing two treatments on the same individual, using one treatment on one side of the face and a different treatment or vehicle on the other. A randomized, double-blind, vehicle-controlled, split-face study enrolled twenty patients with melasma to investigate the efficacy of 4-n-butylresorcinol 0.1% cream. researchgate.netnih.govnih.gov Patients applied the 4-n-butylresorcinol cream to one side of their face and a vehicle cream to the other side twice daily for 8 weeks. researchgate.netnih.govnih.gov Mexameter measurements showed a significant decrease in the melanin (B1238610) index on the 4-n-butylresorcinol-treated side compared to the vehicle side after both 4 and 8 weeks. researchgate.netnih.govnih.gov At the end of the 8-week study, the mean melanin index change for the 4-n-butylresorcinol-treated skin was -4.87%, while the vehicle-treated skin showed a slight increase of +2.21%, a statistically significant difference (p<0.0005). nih.gov Another split-face study using 4-n-butylresorcinol 0.3% serum in 28 melasma patients also found significant efficacy compared to a vehicle control after 12 weeks, based on clinical and colorimetric measurements. dovepress.comnih.gov
Open-Label Studies
Open-label studies, where both the researchers and participants know which treatment is being administered, have also been conducted to assess the efficacy of this compound. An open-label study using 4-n-butylresorcinol 0.3% serum in patients with melasma reported that 84% of patients showed a good response to the treatment after 24 weeks. dovepress.comnih.gov Another open-label, single-arm study evaluated the efficacy of 4-n-butylresorcinol 0.3% cream in 52 Indian patients with melasma over an 8-week period. dovepress.comnih.gov This study used the modified Melasma Area Severity Index (mMASI) score for assessment. dovepress.comnih.gov A pilot open-label study evaluated a serum containing 4-n-butylresorcinol along with other ingredients in twelve Caucasian women with melasma, showing statistically significant improvement in hyperpigmentation endpoints from baseline to the end of the 12-week study. nih.gov
Targeted Hyperpigmentation Disorders
Clinical studies have primarily focused on the efficacy of this compound in treating specific hyperpigmentation disorders, notably melasma and solar lentigines.
Melasma Treatment Efficacy
Multiple clinical studies have demonstrated the efficacy of this compound in the treatment of melasma. In a randomized controlled split-face trial, 4-n-butylresorcinol 0.1% cream led to a significant decrease in the melanin index in melasma patients compared to a vehicle control over 8 weeks. researchgate.netnih.govnih.gov The mean melanin index change at 8 weeks was -4.87% for the treated side. nih.gov An open-label study using 4-n-butylresorcinol 0.3% serum reported a good response in 84% of melasma patients after 24 weeks. dovepress.comnih.gov Another study using 4-n-butylresorcinol 0.3% cream in Indian patients with melasma showed a statistically significant reduction in mMASI scores. dovepress.comnih.gov The mean mMASI score decreased from 14.73 at baseline to 11.09 at week 4 and 6.48 at week 8 (P<0.001). dovepress.comnih.gov This represented a mean mMASI score change of -56.07% at the end of the 8-week study. dovepress.com A dissolving microneedle patch containing 4-n-butylresorcinol also showed significant depigmentation efficacy in an 8-week RCT involving women with various hyperpigmentation conditions including melasma. researchgate.nettbzmed.ac.ir
Table 1: Summary of Efficacy Data for this compound in Melasma Treatment
| Study Type | Concentration/Formulation | Duration | Key Finding | Quantitative Result (if available) | Citation |
| Randomized Controlled Split-Face Trial | 0.1% Cream | 8 weeks | Significant decrease in melanin index vs. vehicle. | Mean MI change at 8 weeks: -4.87% (treated) vs. +2.21% (vehicle) (p<0.0005). | researchgate.netnih.govnih.gov |
| Open-Label Study | 0.3% Serum | 24 weeks | Effective in a high percentage of patients. | 84% of patients showed good response. | dovepress.comnih.gov |
| Randomized Controlled Split-Face Study | 0.3% Serum | 12 weeks | Significant greater efficacy vs. vehicle based on clinical and colorimetric. | Data not explicitly quantified in snippets. | dovepress.comnih.gov |
| Open-Label Study (Indian patients) | 0.3% Cream | 8 weeks | Significant decrease in mMASI score. | Mean mMASI score change at 8 weeks: -56.07%. Baseline: 14.73, Week 4: 11.09, Week 8: 6.48 (P<0.001). | dovepress.comnih.gov |
| Randomized Controlled Trial (Microneedle) | 0.3% in Dissolving Microneedle Patch | 8 weeks | Significant depigmentation efficacy vs. placebo patch. | Two times more effective than control patch. MI decreased by 3.57% at 8 weeks (3-day interval). | researchgate.nettbzmed.ac.ir |
| Open-Label Pilot Study (with other ingredients) | Serum containing 4-n-butylresorcinol and others | 12 weeks | Statistically significant improvement in hyperpigmentation endpoints. | Data not explicitly quantified in snippets. | nih.gov |
Solar Lentigines (Age Spots) Reduction
This compound has also shown efficacy in reducing solar lentigines, commonly known as age spots. The application of products containing this compound has been reported to be efficacious at reducing the color and dimensions of hand solar lentigines after 4 weeks. mdpi.com In a clinical study involving elderly subjects with age spots on the forearm, treatment with a formula containing 4-n-butylresorcinol twice daily visibly reduced the appearance of age spots within 8 weeks, while control spots treated with vehicle showed no improvement. qvsiete.com Another study indicated that this compound demonstrated a faster onset of improvement and a higher degree of lightening after 12 weeks of treatment compared to other resorcinol (B1680541) derivatives like 4-hexylresorcinol and 4-phenylethylresorcinol. qvsiete.com
Table 2: Summary of Efficacy Data for this compound in Solar Lentigines Treatment
Post-Inflammatory Hyperpigmentation
Post-inflammatory hyperpigmentation (PIH) is a common acquired condition resulting in darkened skin patches following inflammation or injury. While melasma is a primary focus of this compound research, its potential in addressing PIH is also being investigated, often in the context of broader hyperpigmentation studies. Some studies on facial hyperpigmentation, which can include PIH, have demonstrated the pigment-reducing efficacy of topical formulations containing this compound. qvsiete.com The mechanism of inhibiting tyrosinase and TRP-1 is relevant to PIH as these enzymes are involved in the increased melanin production that characterizes this condition.
Post-Laser Pigmented Lesions
Clinical studies have indicated the effectiveness of 4-n-butylresorcinol in improving pigmentation in patients with post-laser pigmented lesions. An 18-week, placebo-controlled clinical study demonstrated significant improvement in patients with post-laser pigmented lesions treated with 0.3% 4-n-butylresorcinol serum compared to a placebo group. nih.govnih.govdovepress.comresearchgate.net Topical application of 0.3% 4-n-butylresorcinol has been shown to decrease pigmentation after laser therapy. nih.gov
Quantitative and Qualitative Efficacy Parameters
The assessment of this compound's efficacy in clinical trials employs a range of quantitative and qualitative methods to objectively measure changes in pigmentation and subjectively evaluate improvement.
Melanin Index (MI) Measurements (e.g., Mexameter)
Melanin Index (MI) measurements, often performed using devices like the Mexameter, are a standard objective method for evaluating skin pigmentation. nih.govchemicalbook.comnih.govkstudy.com Studies investigating this compound have frequently utilized Mexameter measurements to quantify changes in melanin content in treated areas. In an 8-week, randomized, double-blind, vehicle-controlled, split-face study, Mexameter measurements showed a significant decrease in the melanin index on the side treated with 4-n-butylresorcinol 0.1% cream compared to the vehicle-treated side after both 4 and 8 weeks. nih.govchemicalbook.comnih.gov Specifically, the mean MI of the 4-n-butylresorcinol-treated skin showed a statistically significant decrease (-3.43%) compared to vehicle-treated skin (-0.15%) after 4 weeks (p=0.006). nih.gov After 8 weeks, the mean MI of the treated side continued to show a significant decrease (-4.87%), while the vehicle side showed a slight increase (+2.21%) (p<0.0005). nih.gov Another study using a cream containing liposome-encapsulated 4-n-butylresorcinol and resveratrol (B1683913) also reported a significant decrease in the lesional MI at weeks 2 and 4 compared with baseline. kstudy.comnih.gov
Table 1: Change in Melanin Index with 4-n-Butylresorcinol 0.1% Cream
| Treatment Group | Baseline Mean MI (±SD) | Week 4 Mean MI (±SD) | Week 4 Percentage Change | Week 8 Mean MI (±SD) | Week 8 Percentage Change | p-value (Treated vs. Vehicle) |
| 4-n-Butylresorcinol 0.1% | 206.85 ± 31.60 | 199.18 ± 28.56 | -3.43% | 196.20 ± 28.42 | -4.87% | 0.006 (Week 4), <0.0005 (Week 8) nih.govresearchgate.net |
| Vehicle | 205.77 ± 33.74 | 205.32 ± 33.25 | -0.15% | 209.80 ± 32.19 | +2.21% |
Melasma Area Severity Index (mMASI) Score Evaluations
The modified Melasma Area Severity Index (mMASI) score is a clinical tool used to assess the extent, severity, and darkness of melasma. It is a common parameter in studies evaluating treatments for melasma. In an 8-week open-label study involving 52 subjects with melasma, treatment with 4-n-butylresorcinol 0.3% cream resulted in a statistically significant decrease in the mean mMASI score from baseline. nih.govdovepress.comresearchgate.net The mean mMASI score decreased from 14.73 ± 0.59 at baseline to 11.09 ± 0.53 after week 4 (P<0.001) and further decreased to 6.48 ± 0.43 at week 8 (P<0.001). nih.govresearchgate.net The mean mMASI score change at the end of the 8-week study was -56.07%, which was statistically significant (P<0.001). dovepress.com
Table 2: Change in mMASI Score with 4-n-Butylresorcinol 0.3% Cream
| Assessment Point | Mean mMASI Score (±SE) | Change from Baseline | Percentage Reduction from Baseline | p-value (vs. Baseline) |
| Baseline | 14.73 ± 0.59 | - | - | - |
| Week 4 | 11.09 ± 0.53 | -3.64 | - | <0.001 nih.govresearchgate.net |
| Week 8 | 6.48 ± 0.43 | -8.25 | -56.07% | <0.001 nih.govdovepress.comresearchgate.net |
Digital Photography and Spectrometry for Pigmentation Assessment
Digital photography and spectrometry are objective methods used to document and quantify changes in skin pigmentation in clinical studies. Digital photographs provide a visual record of the treatment progress, allowing for qualitative assessment of the reduction in hyperpigmentation. nih.govchemicalbook.comnih.govjddonline.com Spectrometry, on the other hand, provides quantitative data on skin color and pigmentation intensity. qvsiete.commdpi.comdermsquared.com Studies on this compound have utilized both techniques. For instance, in a study evaluating a 4-n-butylresorcinol formula for senile hyperpigmentation, spectrometry and digital photography were used to measure the significant reduction in hyperpigmentation intensity after eight weeks. mdpi.com Digital photographs in studies assessing 4-n-butylresorcinol for melasma have also shown decreased pigmentation compared to baseline, correlating with changes in mMASI scores. nih.govresearchgate.net Spectrometry has been used to measure pigmentation of age spots in studies evaluating this compound. qvsiete.comdermsquared.com
Formulation Development and Delivery Systems for 4 Butylresorcinol
Enhancing Bioavailability and Skin Penetration
Improving the ability of 4-butylresorcinol to penetrate the skin and reach its target site is a primary focus in formulation development. Several advanced delivery systems have shown promise in overcoming the skin barrier.
Liposome Encapsulation Systems
Liposomes, spherical vesicles composed of lipid bilayers, are widely investigated as carriers for topical drug delivery due to their ability to encapsulate both hydrophilic and lipophilic compounds and their compatibility with the skin rjtcsonline.comcreative-biostructure.com. Encapsulating this compound within liposomes can enhance its stability, improve its solubility, and promote its penetration into the skin layers aip.orgfrontiersin.orgmade-in-china.com.
Studies have shown that liposomal formulations of this compound can lead to improved skin permeation and increased tyrosinase inhibitory potential compared to non-encapsulated forms frontiersin.org. A clinical trial demonstrated that a liposomal 0.1% 4-n-butylresorcinol cream was well-tolerated and significantly more effective in treating melasma compared to a vehicle control rjtcsonline.com. The liposomal formulation showed notable effectiveness in over 60% of the patients studied over an 8-week period rjtcsonline.com. Nano-liposomes, with particle sizes around 55 nm, have been developed to further enhance absorption efficiency and bioavailability made-in-china.com. These systems exhibit excellent skin affinity and cell compatibility, contributing to improved product feel and high transdermal retention made-in-china.com.
Data from studies on liposomal 4-n-butylresorcinol highlight the potential of this delivery system:
| Formulation Type | This compound Concentration | Study Duration | Key Finding | Citation |
| Liposomal Cream | 0.1% | 8 weeks | Significantly higher efficacy in treating melasma vs. vehicle control | rjtcsonline.com |
| Nano Liposome Encapsulation | 13.0-15.0% | Not specified | Enhanced absorption efficiency and bioavailability, good stability | made-in-china.com |
| Liposome Encapsulating 4-n-butylresorcinol and Resveratrol (B1683913) | Not specified | 8 weeks | Synergistic effect in melasma treatment, effect seen as early as 2 weeks | nih.gov |
Micellar Delivery Systems
Micellar systems, formed by the self-assembly of amphiphilic molecules in aqueous solutions, can also serve as carriers for poorly soluble compounds like this compound researchgate.netmdpi.com. Amphiphilic copolymers have been synthesized to form micelles capable of encapsulating active substances, including 4-n-butylresorcinol researchgate.netmdpi.comnih.gov.
In vitro studies using polymeric micellar systems demonstrated satisfactory encapsulation characteristics and release profiles for active substances like 4-n-butylresorcinol researchgate.netmdpi.com. Release studies in a PBS solution (pH 7.4) showed that in most cases, the maximum release of the encapsulated substance occurred after 1 hour researchgate.netmdpi.com. Permeation tests using Franz chambers indicated that while a small amount of the bioactive substances penetrated through an artificial skin membrane, a majority remained within the membrane, which can be suitable for cosmetic applications targeting the epidermis nih.gov. Drug loading contents for 4-n-butylresorcinol in these micellar systems have been reported in the range of 42-98% nih.gov.
Dissolving Microneedle Patches for Transdermal Delivery
Dissolving microneedle (DMN) patches represent an innovative approach for enhancing the transdermal delivery of active ingredients by creating transient microchannels in the stratum corneum cosbeauty.com.auresearchgate.net. This bypasses the main barrier to skin penetration, allowing for more efficient delivery of compounds to the deeper layers of the epidermis where melanocytes reside researchgate.netresearchgate.net.
4-n-butylresorcinol has been successfully incorporated into dissolving microneedle patches, often composed of hyaluronic acid cosbeauty.com.aueskcare.comeskcare.com. These patches deliver the active ingredient directly into the skin as the microneedles dissolve cosbeauty.com.aueskcare.com. Clinical trials have assessed the efficacy and safety of 4-n-butylresorcinol DMN patches for skin depigmentation researchgate.nettbzmed.ac.ir. One study found that a 4-n-butylresorcinol DMN patch was more than twice as effective as a control patch in reducing melanin (B1238610) index and hyperpigmented regions over an 8-week administration period researchgate.net. The use of DMN patches can overcome limitations associated with the limited loading capacity of drugs in traditional microneedle structures by allowing for the delivery of active ingredients present in both the patch and a pre-applied topical formulation through the created microchannels researchgate.netacs.orgnih.gov.
Research findings on 4-n-butylresorcinol DMN patches include:
| Delivery System | Key Components | Study Outcome | Citation |
| Dissolving Microneedle Patch | Hyaluronic acid, 4-n-butylresorcinol (0.3%) | Improved results in managing hyperpigmentation, particularly age spots | eskcare.comeskcare.com |
| 4-n-butylresorcinol DMN patch | 4-n-butylresorcinol | More than twice as effective as control patch in skin depigmentation (8 weeks) | researchgate.nettbzmed.ac.ir |
| Combined DMN and Serum Application | 4-n-butylresorcinol in DMN and topical serum | Delivered more 4-n-butylresorcinol into skin vs. DMN-only or serum-only | researchgate.netacs.orgnih.gov |
Stability and Formulation Chemistry
Despite its efficacy, this compound presents challenges in terms of stability within cosmetic and pharmaceutical formulations. It is known to be susceptible to degradation, particularly oxidation, which can lead to discoloration and a reduction in efficacy myskinrecipes.comaip.orgugm.ac.id.
Challenges in Compound Stability within Formulations
The inherent instability of this compound, primarily its susceptibility to oxidation, poses a significant hurdle in developing stable formulations myskinrecipes.comaip.orgugm.ac.id. This degradation can result in a change in the product's color, affecting its aesthetic appeal and potentially its effectiveness myskinrecipes.comugm.ac.id. This instability necessitates careful consideration of formulation components and manufacturing processes to minimize degradation.
Strategies for Formulation Stability Enhancement
To address the stability issues of this compound, various strategies are employed in formulation chemistry. Encapsulation technologies, such as liposomes and nanoparticles, have been shown to enhance the physical stability of 4-n-butylresorcinol by protecting it from oxidation made-in-china.comugm.ac.idresearchgate.net. Lipid nanoparticle formulations, for instance, can trap the active ingredient within a lipid matrix, thereby improving its stability researchgate.net.
The development of nanoemulsions has also demonstrated significant potential in enhancing the stability and solubility of 4-n-butylresorcinol while also reducing skin irritation nih.govresearchgate.net. Nanoemulsions with uniform particle size distribution have shown excellent stability over several months with minimal changes in particle size nih.govresearchgate.net.
Furthermore, the inclusion of antioxidants and stabilizers in formulations can help to protect this compound from degradation google.com. Careful selection of excipients and packaging can also contribute to maintaining the stability of the final product. Research into optimizing formulation strategies, including the ratio of surfactants and the formulation process, is ongoing to develop highly stable and effective this compound products nih.govresearchgate.net.
Safety and Tolerability Profiles in Research Contexts
Clinical Safety Assessments in Human Trials
Clinical studies have evaluated the safety of 4-Butylresorcinol in various formulations and concentrations. Assessments typically involve monitoring for adverse events, evaluating skin irritation and sensitization potential, and employing standardized patch testing methodologies.
Skin Irritation and Sensitization Potential
The potential for this compound to cause skin irritation and sensitization has been a focus of safety research. Studies have explored this potential, particularly considering that it is a resorcinol (B1680541) derivative, a class of compounds that can sometimes induce skin irritation, especially at higher concentrations. nih.gov Research involving a 4-n-butylresorcinol dissolving microneedle patch included a primary skin irritation test using the Frosch & Kligman's method with 31 subjects and a cumulative irritation test and sensitization potential test using a modification of the Shelanski-Shelanski method with 50 women. researchgate.netnih.govcosmeticsdesign-europe.comdntb.gov.ua The results from these safety assessments indicated that the 4-n-butylresorcinol dissolving microneedle patch was shown to be safe. researchgate.netnih.govcosmeticsdesign-europe.comdntb.gov.ua While some studies note the potential for irritation, particularly with higher concentrations, others highlight that lower concentrations may decrease this chance. nih.gov
Patch Testing Methodologies
Patch testing is a standard method employed to assess the skin sensitization potential of a substance. In the context of this compound research, modified patch testing methodologies, such as a modification of the Shelanski-Shelanski method, have been utilized in studies to evaluate sensitization potential. researchgate.netnih.govcosmeticsdesign-europe.comdntb.gov.ua The Frosch & Kligman's method has also been used for primary skin irritation testing. researchgate.netnih.govcosmeticsdesign-europe.com These methodologies involve applying the substance to the skin under controlled conditions to observe for signs of irritation or allergic reaction.
Toxicological Considerations in Preclinical Studies
Preclinical toxicological studies are essential for evaluating the safety profile of a compound before extensive human trials. These studies aim to identify potential hazards and understand the nature of toxic effects. While specific detailed toxicological data for this compound from the search results are limited within the scope of this outline, preclinical studies generally involve assessing toxicity, mutagenicity, and pharmacokinetic profiles in relevant in vitro and in vivo test systems that resemble human disease conditions. medwinpublishers.com Some research indicates that certain depigmenting agents, including this compound, may reduce cell viability in a concentration-dependent manner in in vitro models like B-16V melanocytes. researchgate.net However, other research highlights that 4-n-butylresorcinol has shown a strong protective effect against H2O2-induced DNA damage and anti-glycation effects with no cytotoxicity in certain contexts. google.com Network toxicology analysis in one study suggested that this compound, along with other compounds, exhibited a low risk of inducing dermatitis. researchgate.net
Table 1: Summary of Selected Clinical Safety Findings for this compound
| Study Type | Concentration | Duration | Sample Size | Key Safety Finding | Source(s) |
| Open-label study (Melasma) | 0.3% cream | 8 weeks | 52 subjects | No adverse reactions reported; well tolerated. | mdpi.comdovepress.comdovepress.comnih.govnih.gov |
| Randomized controlled split-face trial (Melasma) | 0.1% cream | 8 weeks | 20 patients | All adverse reactions mild and transient; well tolerated. | researchgate.netnih.gov |
| Dissolving microneedle patch study | Not specified | 8 weeks | 45 subjects | Safe and well tolerated. | tbzmed.ac.irresearchgate.netnih.govcosmeticsdesign-europe.comdntb.gov.ua |
Comparative Academic Analysis with Other Depigmenting Agents
Head-to-Head Comparisons of Tyrosinase Inhibition Potency
Tyrosinase is a rate-limiting enzyme crucial for the synthesis of melanin (B1238610). dovepress.comnih.gov Studies evaluating the inhibitory activity of depigmenting agents on human tyrosinase consistently demonstrate the superior potency of 4-butylresorcinol compared to several widely used compounds, including hydroquinone (B1673460), arbutin (B1665170), and kojic acid. dovepress.comnih.govresearchgate.netqvsiete.com
In biochemical assays, this compound has shown a significantly lower half maximal inhibitory concentration (IC50) for human tyrosinase than hydroquinone, arbutin, and kojic acid. For instance, one study reported an IC50 of 21 µmol/L for this compound, while kojic acid was approximately 10 times less potent with an IC50 of around 500 µmol/L. nih.govresearchgate.netqvsiete.com Arbutin and hydroquinone exhibited even weaker inhibition, with IC50 values in the millimolar range (approximately 6500 µmol/L for arbutin and 4400 µmol/L for hydroquinone). qvsiete.com
Studies using artificial skin models, such as the MelanoDerm™ skin model culture, further support the high inhibitory capacity of this compound on melanin production. nih.govresearchgate.net In these models, this compound demonstrated an IC50 of 13.5 µmol/L for inhibiting melanin production, proving to be the most potent among the tested substances, including hydroquinone, arbutin, and kojic acid. nih.govqvsiete.com While hydroquinone inhibited melanin production in MelanoDerms with an IC50 below 40 µmol/L, this effect is potentially attributed to a mechanism different from direct tyrosinase inhibition. nih.govqvsiete.com
The following table summarizes comparative tyrosinase inhibition data (IC50 values) from various studies:
| Compound | Human Tyrosinase Inhibition (IC50) | Melanin Production Inhibition in Skin Models (IC50) | Source |
| This compound | 21 µmol/L | 13.5 µmol/L | nih.govresearchgate.netqvsiete.com |
| Kojic Acid | ~500 µmol/L | > 400 µmol/L | nih.govresearchgate.netqvsiete.com |
| Hydroquinone | ~4400 µmol/L (millimolar range) | < 40 µmol/L (mechanism potentially different) | nih.govqvsiete.comgenevadermatology.ch |
| Arbutin | ~6500 µmol/L (millimolar range) | > 5000 µmol/L | nih.govqvsiete.comgenevadermatology.ch |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Comparative Clinical Outcomes for Hyperpigmentation
Clinical studies have investigated the efficacy of this compound in treating various forms of hyperpigmentation, including melasma and solar lentigines (age spots), often in comparison to or in the context of other treatments. While direct head-to-head clinical trials comparing this compound to all other agents simultaneously are limited, existing research provides insights into its relative effectiveness.
Clinical studies have demonstrated the effectiveness of 4-n-butylresorcinol in the management of hyperpigmentation. dovepress.com For instance, a placebo-controlled trial showed that the use of 0.3% 4-n-butylresorcinol serum for 18 weeks resulted in significant improvement in subjects with post-laser pigmented lesions. dovepress.com Another open-label study involving patients with melasma treated with 0.3% 4-n-butylresorcinol serum reported a good response in 84% of patients at a 24-week evaluation. dovepress.com
Compared to hydroquinone, which is often considered a gold standard for hyperpigmentation treatment but raises safety concerns, this compound has emerged as a promising alternative. dovepress.comamazonaws.com Some studies suggest that this compound offers strong depigmenting effects with high stability. amazonaws.com While in vivo studies on kojic acid have shown limited efficacy, 4-n-butylresorcinol has demonstrated effectiveness in clinical settings. dovepress.com
Clinical trials evaluating 4-n-butylresorcinol have reported reductions in melasma severity. amazonaws.com For example, one trial indicated a 45% reduction in melasma severity after 8 weeks of 4-n-butylresorcinol use. amazonaws.com This can be compared to results seen with other agents; for instance, a study on 5% cysteamine (B1669678) cream found a 40% reduction in hyperpigmentation in 16 weeks. amazonaws.com
Comparative Safety and Tolerability Profiles
The safety and tolerability of depigmenting agents are critical considerations for clinical use. Concerns regarding potential adverse effects, such as irritation, contact dermatitis, and the risk of ochronosis with prolonged hydroquinone use, have driven the search for safer alternatives. amazonaws.commims.com
Compared to hydroquinone, 4-n-butylresorcinol is suggested to offer superior tolerability, making it a viable option for long-term hyperpigmentation management. amazonaws.com Unlike hydroquinone, which can potentially cause melanocyte cytotoxicity, 4-n-butylresorcinol is reported to selectively inhibit melanogenesis without damaging melanocytes, contributing to its safer profile for extended use. amazonaws.com
Synergistic Effects with Other Actives
Combining depigmenting agents with complementary mechanisms of action is a common strategy to enhance efficacy and potentially reduce the concentration of individual actives, thereby minimizing side effects. Research has explored the synergistic effects of this compound with other compounds.
Studies have indicated that 4-n-butylresorcinol can show additive effects when combined with other agents. researchgate.net For example, an additive effect was observed in combination with hinokitiol, which is known to reduce microphthalmia-associated transcription factor (MITF) expression. researchgate.net This suggests that combining this compound's direct tyrosinase inhibition with agents that affect melanin synthesis pathways through different mechanisms, such as MITF regulation, can lead to enhanced hypopigmenting effects.
Furthermore, combination treatments involving various depigmenting agents are often considered more effective than using a single therapy, potentially improving therapeutic outcomes while also reducing side effects. amazonaws.com While the search results specifically mention the synergistic effect with hinokitiol, the principle of combining agents with different mechanisms, such as those inhibiting tyrosinase (like this compound) and those affecting other aspects of melanogenesis or melanin transfer, is a recognized approach in managing hyperpigmentation.
Emerging Research and Future Directions
Exploration of 4-Butylresorcinol in Novel Dermatological Applications
Beyond its primary role in addressing pigmentation issues, investigations are underway to understand the broader therapeutic potential of this compound in managing other prevalent skin conditions. google.comgoogle.com
Acne Vulgaris Management
Preliminary findings suggest a potential role for this compound in the management of acne vulgaris. Independent examinations have indicated marked improvement in acne vulgaris following treatments that included this compound. google.comgoogle.com Specifically, initial observations from studies, albeit small, have revealed a vast reduction in the prevalence of nodulocystic acne. google.com This suggests that this compound may offer benefits in treating inflammatory and severe forms of acne.
Scar Attenuation (Atrophic and Hypertrophic)
Research is also exploring the effects of this compound on scar tissue, including both atrophic and hypertrophic scars. Positive outcomes regarding scar improvement have been noted in independent examinations. google.comgoogle.com Studies have indicated dramatic improvement in the appearance of various scar types, such as rolling, ice pick, punched, and boxcar scars of varying depths. google.com Furthermore, remarkable results have been observed in the treatment of hypertrophic and atrophic post-operative scars, with some becoming barely visible after a limited number of applications. google.com
Anti-Aging Research Beyond Pigmentation
While this compound's impact on age-related hyperpigmentation is known, research is extending to its broader anti-aging potential. google.comtheformulatorshop.comcredenceresearch.commdpi.com Studies have demonstrated a significant reduction in wrinkles, minimization of pores, increased elasticity, and significant improvement in global firmness and jaw-line contour with treatments involving this compound. google.com This suggests effects that go beyond melanin (B1238610) inhibition, potentially involving improvements in skin structure and texture. The compound's potential anti-glycation effects and protective effect against H2O2 induced DNA damage may contribute to its anti-aging properties. google.comgoogle.com
Advanced Mechanistic Studies
To fully harness the therapeutic potential of this compound, advanced studies are focusing on a deeper understanding of its interactions at the molecular level.
Further Elucidation of Protein-Compound Interactions
While this compound is recognized as a potent competitive inhibitor of tyrosinase and TRP-1, further research is ongoing to fully elucidate its interactions with these and other proteins involved in melanogenesis and other cellular processes. google.commyskinrecipes.comdovepress.comnih.govgoogle.commdpi.com Studies have shown that 4-n-butylresorcinol inhibits melanogenesis by enhancing the proteolytic degradation of tyrosinase, in addition to competitive binding. nih.gov This involves the activation of p38 MAPK, leading to increased ubiquitination of tyrosinase. nih.gov This suggests a dual mechanism of action involving both direct enzyme inhibition and the regulation of enzyme protein levels. Research also indicates that this compound can reduce tyrosinase protein levels without affecting mRNA levels, promoting tyrosinase turnover.
Data from studies on protein-compound interactions highlight the potent inhibitory capacity of 4-n-butylresorcinol on human tyrosinase activity. In vitro studies have shown an IC50 value of approximately 21 μmol/L for human tyrosinase, demonstrating superior potency compared to other inhibitors like hydroquinone (B1673460) and kojic acid. nih.gov
Optimization of Delivery Systems for Enhanced Efficacy and Reduced Adverse Events
Optimizing the delivery of this compound is an active area of research aimed at improving its penetration into the skin, maximizing its therapeutic effect at the target site (melanocytes), and potentially minimizing localized adverse events. Traditional topical formulations may face challenges in effectively delivering the compound through the stratum corneum barrier. researchgate.net
Novel approaches to enhance transdermal delivery are being investigated. One such method involves the combined application of dissolving microneedle (DMN) patches with topical serum containing this compound. acs.org In vitro studies have indicated that this combined approach can deliver more this compound into the skin compared to using DMNs or serum alone. acs.org Clinical studies have further demonstrated that this combined application resulted in a higher efficacy in reducing melanin index and hyperpigmented regions in patients compared to the serum-only application. acs.org This suggests that DMNs create microchannels that facilitate the delivery of the compound from the pretreated topical formulation into the skin. acs.org
Liposomal encapsulation is another strategy explored for enhancing the delivery and effectiveness of depigmenting agents, including 4-n-butylresorcinol. nih.govsemanticscholar.org Liposomal formulations may offer benefits such as improved drug stability, modulated drug release, enhanced bioavailability, and targeted delivery. semanticscholar.org A liposomal serum containing a combination of azelaic acid, 4-n-butylresorcinol, and retinol (B82714) has been investigated, showing improvements in melasma severity scores. semanticscholar.org
These advancements in delivery systems aim to overcome limitations of conventional formulations, potentially leading to improved clinical outcomes and patient satisfaction by ensuring that a sufficient concentration of this compound reaches the melanocytes while potentially reducing superficial skin irritation.
Development of Novel this compound Analogues with Improved Profiles
The development of novel analogues of this compound is driven by the potential to create compounds with enhanced tyrosinase inhibitory activity, improved stability, better skin penetration, or a more favorable safety profile. While this compound itself is recognized as a potent tyrosinase inhibitor, research continues to explore related structures that might offer advantages. wikipedia.orgmacsenlab.comdovepress.com
Studies comparing the efficacy of this compound with other resorcinol (B1680541) derivatives, such as 4-hexylresorcinol and 4-phenylethylresorcinol, have indicated the superior effectiveness of this compound in reducing hyperpigmentation. researchgate.netnih.gov This comparative research provides insights into the structural features that contribute to potent tyrosinase inhibition.
Furthermore, the exploration of unsymmetrical curcumin (B1669340) analogues has shown that some of these compounds can exhibit potent inhibitory activity against mushroom tyrosinase, in some cases exceeding that of this compound in in vitro assays. However, it is noted that data from human cell studies for these analogues may be lacking.
The ongoing research into novel analogues aims to build upon the known efficacy of this compound by fine-tuning molecular structures to potentially achieve improved pharmacological properties, such as higher potency, increased selectivity for human tyrosinase, enhanced stability in formulations, or reduced potential for adverse reactions.
Long-Term Efficacy and Relapse Prevention Studies in Clinical Settings
While short-term clinical studies have demonstrated the efficacy of this compound in reducing hyperpigmentation, particularly in conditions like melasma and age spots, research into its long-term efficacy and ability to prevent relapse is crucial for establishing its role in the sustained management of these conditions. dovepress.comresearchgate.netnih.govjddonline.comnih.gov
Clinical trials evaluating this compound have shown significant reductions in skin pigmentation compared to vehicle controls over periods typically ranging up to 12 weeks. jddonline.comnih.govresearchgate.net For instance, studies using 0.1% and 0.3% concentrations of this compound in cream or serum formulations have reported significant improvements in melasma based on colorimetric measures and clinical pigmentation scores within 8 to 12 weeks. jddonline.comnih.govresearchgate.net Some studies observed that the depigmenting effects increased up to a certain point (e.g., week 8) and then plateaued within the study duration. jddonline.comresearchgate.net
However, the long-term efficacy of this compound beyond 12 weeks and its effectiveness in preventing the recurrence of hyperpigmentation remain areas requiring further investigation. jddonline.com While some studies have followed patients for slightly longer periods, the duration of sustained improvement and the optimal strategies for maintenance therapy and relapse prevention with this compound need to be more clearly defined through extended clinical trials. dovepress.com
Relapse is a common challenge in the management of hyperpigmentation disorders like melasma. jddonline.comnih.gov Studies on other depigmenting agents have shown that relapse can occur relatively quickly after the cessation of therapy. nih.gov Therefore, long-term studies are essential to determine if continuous or intermittent application of this compound can effectively maintain the achieved depigmentation and prolong the relapse-free period. Future research should focus on conducting extended clinical trials with longer follow-up periods to thoroughly assess the sustained efficacy and develop evidence-based recommendations for long-term management protocols using this compound.
Here is a summary of some clinical study findings on the efficacy of this compound:
| Formulation and Concentration | Study Duration | Condition Treated | Key Efficacy Finding | Citation |
| 0.1% Cream | 8 weeks | Melasma | Significant decrease in melanin index compared to vehicle. | researchgate.net |
| 0.3% Serum | 8 weeks | Post-laser pigmented lesions | Good improvement observed. | dovepress.com |
| 0.3% Serum | 12 weeks | Melasma | Significant greater efficacy than vehicle based on clinical and colorimetric measures. | nih.gov |
| 0.3% Cream | 8 weeks | Melasma (Indian subjects) | Significant decrease in mMASI score from baseline. | dovepress.comcore.ac.uk |
| 0.3% Serum | 24 weeks | Melasma | 84% of patients showed good response in an open-label study. | dovepress.com |
| Variable | 8 weeks | Age spots | Visible reduction in age spots compared to control. | researchgate.netnih.gov |
Research Methodologies and Analytical Techniques in 4 Butylresorcinol Studies
In Vitro Techniques
In vitro studies are fundamental to understanding the biological activity of 4-butylresorcinol. These laboratory-based techniques utilize cell cultures and biochemical assays to analyze the compound's direct effects on melanogenesis, the process of melanin (B1238610) production.
To study the effects of this compound on melanin synthesis, researchers commonly use specific lines of melanocytic cells. B16F10 melanoma cells, a murine melanoma cell line, are frequently employed. nih.govelsevierpure.com Another cell line used in this research is the spontaneously immortalized mouse melanocyte cell line, Mel-Ab. nih.gov
These cells are cultured in appropriate media, and for specific experiments, melanogenesis is stimulated, often with α-melanocyte-stimulating hormone (α-MSH), before the introduction of this compound. nih.govelsevierpure.com The use of these cell lines provides a consistent and reproducible model to investigate the cellular mechanisms of action of this compound. For instance, in one study, B16 melanoma cells were utilized to compare the effects of various resorcinol (B1680541) derivatives, including this compound, on melanin production. mdpi.com
Table 1: Commonly Used Melanocyte Cell Lines in this compound Research
| Cell Line | Organism | Cell Type | Common Use in this compound Studies |
|---|---|---|---|
| B16F10 | Mouse | Melanoma | Assessing effects on tyrosinase activity, melanin synthesis, and protein/mRNA levels. nih.govelsevierpure.com |
A primary mechanism by which this compound is thought to reduce pigmentation is through the inhibition of tyrosinase, the key enzyme in melanin synthesis. nih.govelsevierpure.comnih.govnih.gov To quantify this inhibitory effect, tyrosinase activity assays are performed. A common method involves measuring the L-DOPA oxidase activity of the enzyme. qvsiete.com
In this assay, L-3,4-dihydroxyphenylalanine (L-DOPA), a substrate for tyrosinase, is used. The enzymatic oxidation of L-DOPA by tyrosinase produces dopaquinone, which then forms a colored product, dopachrome. mdpi.comnih.gov The rate of formation of this product, which can be measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 475 nm), is indicative of tyrosinase activity. mdpi.com The inhibitory potential of this compound is determined by its ability to reduce the rate of this reaction.
Research has demonstrated that this compound is a potent inhibitor of human tyrosinase, with a half-maximal inhibitory concentration (IC50) of 21 μmol/L. nih.govqvsiete.com This is significantly more potent than other well-known hypopigmenting agents like kojic acid, arbutin (B1665170), and hydroquinone (B1673460). nih.govqvsiete.com
Table 2: Comparative IC50 Values for Tyrosinase Inhibition
| Compound | IC50 (Human Tyrosinase) |
|---|---|
| This compound | 21 μmol/L nih.govqvsiete.com |
| Kojic Acid | ~500 μmol/L nih.govqvsiete.com |
| Hydroquinone | ~4400 μmol/L qvsiete.com |
To directly assess the efficacy of this compound in reducing melanin production in a cellular context, the melanin content of cultured melanocytes is measured. Following treatment of cells, such as B16F10 or Mel-Ab cells, with this compound, the cells are harvested and lysed. nih.govnih.gov
A common method for quantifying melanin involves dissolving the melanin pigment in a solvent, typically a solution containing sodium hydroxide (B78521) (NaOH) and dimethyl sulfoxide (B87167) (DMSO). upenn.edu The amount of melanin is then determined by measuring the absorbance of this solution using a spectrophotometer at a specific wavelength, often around 490 nm. upenn.eduresearchgate.net Studies have consistently shown that this compound significantly inhibits melanin synthesis in a concentration-dependent manner in these cell culture models. nih.govmdpi.com
Western blotting is a key technique used to investigate how this compound affects the expression levels of proteins involved in the melanogenesis pathway. This method allows for the detection and quantification of specific proteins in a cell lysate. In the context of this compound research, Western blotting has been used to analyze the protein levels of tyrosinase. nih.govelsevierpure.comnih.gov
Studies have shown that this compound can reduce the protein levels of tyrosinase in B16F10 cells. nih.govelsevierpure.com Interestingly, one study found that while this compound alone did not decrease tyrosinase protein levels, the combination of this compound and resveratrol (B1683913) did lead to a reduction in tyrosinase levels, suggesting a synergistic effect. elsevierpure.comnih.gov This technique is crucial for elucidating the molecular mechanisms underlying the hypopigmenting effects of this compound beyond direct enzyme inhibition.
To determine if the reduction in tyrosinase protein levels caused by this compound is due to a decrease in gene expression, researchers employ real-time reverse transcription-polymerase chain reaction (Real-Time RT-PCR). This technique measures the amount of specific messenger RNA (mRNA) transcripts, providing insight into the level of gene expression.
In studies involving this compound, Real-Time RT-PCR has been used to quantify the mRNA levels of the tyrosinase gene. nih.govelsevierpure.com Research has indicated that this compound reduces the protein levels of tyrosinase without affecting its mRNA levels in B16F10 cells. nih.govelsevierpure.com This suggests that the compound's effect on tyrosinase protein levels is likely due to post-transcriptional mechanisms, such as enhancing the proteolytic degradation of the enzyme, rather than inhibiting the transcription of its gene. nih.govelsevierpure.com
Immunostaining is a technique that uses antibodies to visualize the presence and location of specific proteins within cells or tissues. In research on this compound, immunostaining has been used in combination with Western blotting to analyze tyrosinase protein levels in B16F10 melanoma cells. nih.govelsevierpure.com This method can provide valuable spatial information about protein expression within the cell, complementing the quantitative data obtained from Western blotting.
Cell Viability Assays (e.g., MTT, MTS)
In foundational research on this compound, assessing its effect on cell viability is a critical first step to ensure that its melanogenesis-inhibiting properties are not a result of cellular toxicity. Cell viability assays, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)), are standard colorimetric assays used for this purpose. These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Pioneering in vitro studies have demonstrated the inhibitory action of this compound on melanin production in B16 melanoma cell cultures. nih.govnih.gov A key finding from this research was that this compound exerts its effect on melanogenesis by directly inhibiting tyrosinase activity and suppressing tyrosinase synthesis without inducing cytotoxicity. nih.gov This lack of toxicity is a crucial attribute, distinguishing it from other depigmenting agents that may achieve their effect through cellular damage. nih.govdovepress.com The determination that this compound does not negatively impact cell viability at effective concentrations underpins its potential as a safe topical agent. dovepress.com
In Vivo and Clinical Techniques
To bridge the gap between cell culture studies and human clinical trials, researchers utilize advanced in vitro three-dimensional skin models that mimic human epidermis. The MelanoDerm™ skin model is a prominent example, consisting of normal human-derived keratinocytes and melanocytes that form a multilayered, differentiated tissue. This model allows for the evaluation of topical ingredients on melanin production in a setting that closely resembles human skin. dovepress.comnih.gov
Studies using the MelanoDerm model have been instrumental in establishing the high potency of this compound as a hypopigmenting agent. When compared with other well-known agents like hydroquinone, kojic acid, and arbutin, this compound demonstrated the most potent inhibition of melanin production. nih.govdovepress.com This superior performance in a sophisticated skin model provided strong evidence for its potential clinical efficacy. nih.gov
Detailed comparative studies have quantified this potency, showing this compound to have a half-maximal inhibitory concentration (IC₅₀) for melanin production of 13.5 μmol/L in MelanoDerm cultures. nih.govqvsiete.com This was significantly lower than that of kojic acid (IC₅₀ > 400 μmol/L) and arbutin (IC₅₀ > 5000 μmol/L), confirming its high inhibitory capacity. nih.govqvsiete.com
| Compound | IC₅₀ for Melanin Production (MelanoDerm) |
| This compound | 13.5 μmol/L |
| Hydroquinone | < 40 μmol/L |
| Kojic Acid | > 400 μmol/L |
| Arbutin | > 5000 μmol/L |
Data sourced from studies on artificial skin models. nih.govqvsiete.com
Objective quantification of changes in skin pigmentation is essential in clinical trials. Colorimetric measurement devices, such as the Mexameter®, are widely used for this purpose. The Mexameter® measures the melanin and erythema levels in the skin by emitting light at specific wavelengths and analyzing the reflected light. The melanin index (MI) generated by the device provides an objective and reproducible measure of skin pigmentation. nih.govresearchgate.net
In randomized controlled trials (RCTs) evaluating this compound, Mexameter® measurements have consistently demonstrated its efficacy. One split-face study involving a 0.1% this compound cream showed a statistically significant decrease in the melanin index on the treated side compared to the vehicle-controlled side after just four weeks of application. nih.govnih.gov The effect continued through the eight-week study period. nih.govresearchgate.netnih.gov At the end of the 8-week trial, the mean melanin index on the treated side had decreased by 4.87%, while the vehicle-treated side showed a slight increase of 2.21%. nih.govresearchgate.net Another study on a liposome-encapsulated 0.1% cream also found a significant decrease in the melanin index after 8 weeks. nih.gov
| Time Point | This compound 0.1% Cream (Mean MI) | Vehicle (Mean MI) | Percentage Change (this compound) | Percentage Change (Vehicle) | p-value |
| Baseline | 206.85 | 205.77 | --- | --- | --- |
| Week 4 | 199.18 | 205.32 | -3.43% | -0.15% | 0.006 |
| Week 8 | 196.20 | 209.80 | -4.87% | +2.21% | <0.0005 |
Data from an 8-week, randomized, double-blind, vehicle-controlled, split-face study. researchgate.net
Standardized digital photography is a cornerstone of clinical dermatology research, providing visual documentation of treatment progress. In studies of this compound, high-resolution digital photographs are taken at baseline and subsequent follow-up visits under consistent lighting, positioning, and camera settings. nih.govnih.gov
This visual evidence serves to corroborate quantitative data from other instruments and scoring systems. nih.govresearchgate.net For instance, clinical trials on melasma have shown that the visible reduction in hyperpigmentation seen in digital photographs correlates well with the decrease in modified Melasma Area and Severity Index (mMASI) scores. nih.govnih.gov Similarly, studies on age spots have used digital photography to document visible improvements, with images revealing a noticeable lightening of the treated spots compared to control spots which remained unchanged. qvsiete.commdpi.com This qualitative assessment is crucial for evaluating the cosmetic and clinical significance of the treatment outcome. researchgate.net
In addition to instrumental measurements, validated clinical scoring systems are used to assess the severity of hyperpigmentation disorders like melasma. The Melasma Area and Severity Index (MASI), and its modified version (mMASI), is the most common and widely accepted tool. nih.gov The mMASI score is calculated by assessing the area of involvement, darkness of the pigmentation, and homogeneity across three facial regions (forehead, cheeks, and chin).
Clinical studies on this compound for melasma have utilized the mMASI score as a primary efficacy endpoint. nih.govresearchgate.net An open-label, multicentric study in India involving a 0.3% this compound cream demonstrated a highly statistically significant reduction in mMASI scores over an 8-week period. nih.govnih.gov The mean score decreased progressively at each follow-up, confirming the compound's clinical effectiveness. researchgate.net
| Time Point | Mean mMASI Score (± Standard Error) | p-value (vs. Baseline) |
| Baseline | 14.73 ± 0.59 | --- |
| Week 4 | 11.09 ± 0.53 | <0.001 |
| Week 8 | 6.48 ± 0.43 | <0.001 |
Data from an 8-week, open-label, single-arm study on 52 subjects with melasma. nih.govnih.gov
The gold standard for establishing the clinical efficacy of a therapeutic agent is the Randomized Controlled Trial (RCT). Several well-designed RCTs have been conducted to evaluate this compound for hyperpigmentation. jddonline.comjddonline.com A common and efficient design used in these studies is the split-face model. nih.govnih.gov In this design, each participant serves as their own control, applying the active formulation to one side of the face and a vehicle (placebo) to the other. nih.govnih.gov This methodology minimizes inter-subject variability and increases statistical power.
These trials are typically double-blind, meaning neither the participants nor the investigators know which side is receiving the active treatment, thereby eliminating bias. nih.govnih.gov For example, a randomized, double-blind, vehicle-controlled, split-face trial of 0.1% this compound cream for melasma involved 20 patients who applied the creams twice daily for 8 weeks, with assessments at baseline, week 4, and week 8. nih.govnih.gov Such rigorous study designs have been crucial in providing strong evidence for the efficacy of this compound, leading to its recognition as a valuable agent for managing hyperpigmentation. jddonline.comjddonline.com
Adverse Event Recording and Assessment
In clinical studies involving this compound, the recording and assessment of adverse events are critical for evaluating the compound's tolerability. The process involves meticulous documentation of any undesirable experiences reported by study participants or observed by investigators. nih.gov This information forms a crucial part of the safety database for the substance under investigation. cochrane.org
Table 1: Investigator's Tolerability Assessment Scale
| Rating | Description |
| Excellent | No adverse event reported. |
| Good | Mild adverse event(s) reported, which subsided with or without medication and did not necessitate the stoppage of the study medication. |
| Fair | Moderate-to-severe adverse event(s) reported, which subsided with or without medication and did not necessitate the stoppage of the study medication. |
| Poor | Severe or serious adverse event(s) which necessitated the stoppage of the study medication. |
This table outlines the scale used by investigators to assess the tolerability of 4-n-butylresorcinol 0.3% cream in a clinical study setting, based on the nature and severity of any adverse events. nih.gov
Chemical and Structural Analysis
The definitive identification and characterization of this compound rely on a suite of powerful analytical techniques. These methods confirm the compound's molecular structure, determine its purity, and are used to monitor its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds like this compound. jackwestin.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule. libretexts.org Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the structure.
The ¹H NMR spectrum provides information on the different types of protons and their arrangement. For this compound, the spectrum would show distinct signals corresponding to the protons on the aromatic ring, the two hydroxyl (-OH) groups, and the different sets of protons within the butyl side chain (-CH₂-CH₂-CH₂-CH₃). The integration of these signals, which measures the area under each peak, is proportional to the number of protons generating the signal, confirming the count of each type of hydrogen. libretexts.org
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Molecular Moiety | Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
| Butyl Chain | -CH₃ | ~0.9 | Triplet |
| Butyl Chain | -CH₂- | ~1.3-1.6 | Multiplet |
| Butyl Chain | Ar-CH₂- | ~2.5 | Triplet |
| Aromatic Ring | Ar-H | ~6.2-7.0 | Multiplet |
| Hydroxyl Groups | -OH | Variable | Singlet (broad) |
This table presents the anticipated signals in a ¹H NMR spectrum of this compound. The chemical shifts and splitting patterns are characteristic of the specific chemical environments of the protons, allowing for the confirmation of the compound's structural formula. jackwestin.comyoutube.com
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of this compound and for monitoring the progress of its chemical synthesis. patsnap.comgoogle.com This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sielc.com
In the context of purity analysis, a validated reverse-phase HPLC (RP-HPLC) method is often developed. researchgate.netugm.ac.id This involves using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net The purity of the final product can be quantified, with studies reporting purities as high as 99.3%. google.com
During synthesis, HPLC is used for reaction monitoring. patsnap.com By taking small samples from the reaction mixture at different time points, chemists can track the consumption of reactants and the formation of the this compound product, allowing them to determine when the reaction is complete. patsnap.com
Table 3: Examples of HPLC Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | Newcrom R1 | Not Specified | C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 50.0% Methanol (B129727), 18.1% Acetonitrile | Methanol, Redistilled Water, Glacial Acetic Acid (79:20:1 v/v) |
| Flow Rate | Not Specified | 0.6 mL/min | Not Specified |
| Application | Purity Analysis | Quantitative Determination | Determination in Nanoparticles |
This table summarizes various HPLC conditions that have been successfully applied to the analysis of this compound, highlighting the technique's versatility. sielc.comresearchgate.netugm.ac.id
Mass Spectrometry for Molecular Identification
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. nih.gov The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion. rsc.org
For this compound, with a chemical formula of C₁₀H₁₄O₂, the expected molecular weight is approximately 166.22 g/mol . medchemexpress.comwikipedia.org In a mass spectrum, this would correspond to a molecular ion peak (M⁺) at an m/z value of approximately 166.
Furthermore, the energetically unstable molecular ion often breaks apart into smaller, characteristic fragments. libretexts.org This fragmentation pattern serves as a molecular "fingerprint," providing additional structural confirmation. For this compound, common fragmentation would involve the cleavage of the butyl side chain.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion Type | Formula | Expected m/z | Notes |
| Molecular Ion [M]⁺ | [C₁₀H₁₄O₂]⁺ | ~166 | Corresponds to the molecular weight of the intact molecule. |
| Fragment Ion | [M - CH₃]⁺ | ~151 | Loss of a methyl radical from the butyl chain. |
| Fragment Ion | [M - C₂H₅]⁺ | ~137 | Loss of an ethyl radical from the butyl chain. |
| Fragment Ion | [M - C₃H₇]⁺ | ~123 | Loss of a propyl radical from the butyl chain. |
This table details the expected mass-to-charge ratios for the molecular ion of this compound and its primary fragmentation products. This data is crucial for confirming both the molecular weight and the structural features of the compound. libretexts.orglibretexts.org
Q & A
Basic Research Questions
Q. What is the molecular mechanism of 4-butylresorcinol as a tyrosinase inhibitor, and how can this be experimentally validated?
- Methodological Answer : The inhibitory mechanism involves competitive binding to tyrosinase's active site, disrupting melanin synthesis. To validate this, use in vitro enzyme kinetics (e.g., Lineweaver-Burk plots) with purified mushroom or human tyrosinase. Monitor changes in dopachrome formation via spectrophotometry at 475 nm. Compare inhibition constants (Ki) with other inhibitors like kojic acid .
Q. How should researchers standardize in vitro assays for evaluating this compound’s depigmenting efficacy?
- Methodological Answer : Use melanoma cell lines (e.g., B16F10 or MNT-1) treated with varying concentrations of this compound. Quantify melanin content using NaOH solubilization and absorbance at 405 nm. Include positive controls (e.g., arbutin) and normalize results to cell viability assays (MTT or CCK-8) to rule out cytotoxicity .
Q. What analytical methods are recommended for assessing this compound purity in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is optimal. Use a C18 column and a mobile phase of methanol:water (70:30) to achieve baseline separation. Validate purity against certified reference standards (>97% by GC) and confirm structural integrity via NMR (¹H and ¹³C) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy between in vitro and clinical studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in bioavailability and skin penetration. Use Franz diffusion cells with ex vivo human skin to measure percutaneous absorption. Pair this with LC-MS/MS quantification of this compound in epidermal layers. Corrogate findings with clinical trial data using biopsy-based melanin indices .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced stability and potency?
- Methodological Answer : Employ atom transfer radical polymerization (ATRP) to create amphiphilic copolymers, as demonstrated by Odrobińska et al. (2020). Characterize derivatives using GPC for molecular weight distribution and DSC for thermal stability. Test tyrosinase inhibition efficacy in 3D skin models to assess biocompatibility .
Q. How do researchers address batch-to-batch variability in this compound used for long-term studies?
- Methodological Answer : Implement quality control protocols per ICH guidelines. Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Use multivariate analysis (e.g., PCA) to correlate impurity profiles (e.g., residual butyl precursors) with biological activity .
Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?
- Methodological Answer : Develop micellar nanocarriers using this compound-loaded PLGA nanoparticles. Optimize encapsulation efficiency via solvent evaporation and characterize release kinetics in PBS (pH 5.5). Validate depigmenting efficacy in co-cultures of keratinocytes and melanocytes .
Methodological Considerations
- Data Reproducibility : Detailed experimental protocols must include reagent lot numbers, instrument calibration data, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .
- Ethical Compliance : For clinical data, adhere to Declaration of Helsinki guidelines. Obtain informed consent and IRB approval when referencing human studies .
- Literature Synthesis : Use scoping reviews (Arksey & O’Malley, 2005) to map evidence gaps, prioritizing peer-reviewed studies over commercial reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
